4-Bromo-N-ethyl-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

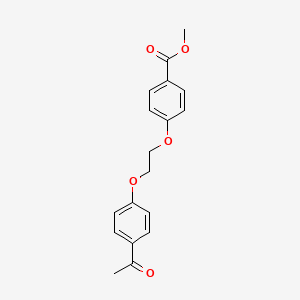

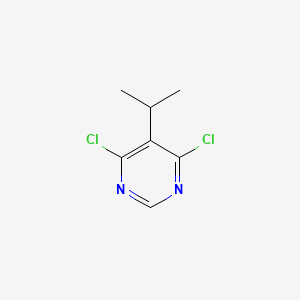

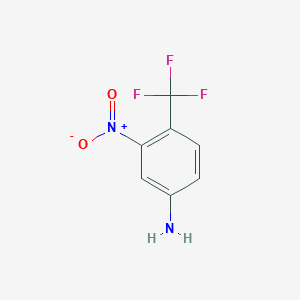

4-Bromo-N-ethyl-3-methylbenzamide is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . It is a solid substance and is used for industrial and scientific research purposes .

Molecular Structure Analysis

The IUPAC name of the compound is 4-bromo-N-ethyl-3-methylbenzamide . The InChI code is 1S/C10H12BrNO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) . The InChI key is PZCJWOZCVPXGOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-N-ethyl-3-methylbenzamide is a solid substance .Scientific Research Applications

Synthesis of Narwedine-type Enones

- 4-Bromo-N-ethyl-3-methylbenzamide has been utilized in the synthesis of narwedine-type enones. A study by Kametani et al. (1972) explored the photochemical cyclization of related compounds to create these enones, which are important in the synthesis of heterocyclic compounds (Kametani et al., 1972).

Synthesis of Urinary Metabolites of Remoxipride

- The compound has been involved in the synthesis of metabolites related to remoxipride, an antipsychotic drug. Gawell et al. (1989) detailed the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, which are metabolites of remoxipride, using 4-Bromo-N-ethyl-3-methylbenzamide as a starting material (Gawell et al., 1989).

Investigating Nitrogen-Containing Bromophenols

- In a study on marine red algae Rhodomela confervoides, Li et al. (2012) isolated nitrogen-containing bromophenols, which showed potent scavenging activity against radicals. This research demonstrates the potential of similar bromophenol compounds in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Synthesis of Novel CCR5 Antagonists

- Bi (2015) researched the synthesis of a novel non-peptide CCR5 antagonist using an intermediate that includes a structure similar to 4-Bromo-N-ethyl-3-methylbenzamide. These antagonists are significant in the development of new treatments for diseases such as HIV (Bi, 2015).

Development of Diagnostic Agents for Malignant Melanoma

- Auzeloux et al. (1999) worked on synthesizing a technetium-99m-labelled analogue of N-(2-diethylaminoethyl)-4-iodobenzamide, which is beneficial for diagnosing malignant melanoma. This research highlights the use of benzamide derivatives in developing diagnostic agents (Auzeloux et al., 1999).

Synthesis of Anti-Ulcer Drugs

- Hirohashi et al. (1993) investigated the cardiovascular activities of an anti-ulcer drug, which is structurally related to 4-Bromo-N-ethyl-3-methylbenzamide. This study provides insight into the potential use of similar compounds in the development of gastrointestinal drugs (Hirohashi et al., 1993).

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

The bromine atom in the compound could potentially enhance the binding affinity or selectivity to its target .

Biochemical Pathways

If it indeed targets PDE10A like N-Methylbenzamide, it could affect the cAMP and cGMP signaling pathways, as PDE10A is known to hydrolyze both cAMP and cGMP .

Result of Action

If it indeed inhibits PDE10A like N-Methylbenzamide, it could potentially increase the levels of cAMP and cGMP in the cells, leading to enhanced signaling through these pathways .

properties

IUPAC Name |

4-bromo-N-ethyl-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCJWOZCVPXGOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595781 |

Source

|

| Record name | 4-Bromo-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-ethyl-3-methylbenzamide | |

CAS RN |

1020252-82-7 |

Source

|

| Record name | 4-Bromo-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)